3-Cyano-6-methyl-2(1H)-pyridinone
Description
Overview of Pyridinone Scaffold in Heterocyclic Chemistry
The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a fundamental structural motif in organic chemistry. nih.gov These compounds exist in two main regioisomeric forms, with the 2(1H)-pyridinone structure being particularly prevalent and thermodynamically stable. nih.gov The pyridinone ring is characterized by its ability to be readily functionalized at multiple positions, allowing for the creation of a diverse library of derivatives with tailored properties. This chemical tractability has made the pyridinone scaffold a valuable building block in the synthesis of complex molecules and materials. researchgate.net
Importance of the 2(1H)-Pyridinone Moiety in Scientific Research
The 2(1H)-pyridinone moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. sigmaaldrich.com This has led to the incorporation of the 2(1H)-pyridinone core into a wide range of pharmacologically active compounds, including those with antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.gov The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group) within the pyridinone ring facilitates strong interactions with biological macromolecules such as enzymes and receptors. nih.gov Furthermore, the physicochemical properties of pyridinone derivatives, such as their solubility and lipophilicity, can be finely tuned through chemical modification, enhancing their potential as therapeutic agents. nih.gov
Research Landscape of 3-Cyano-6-methyl-2(1H)-pyridinone and its Derivatives
Within the broader class of pyridinones, this compound has emerged as a compound of significant interest. Its unique substitution pattern, featuring a cyano group at the 3-position and a methyl group at the 6-position, imparts specific reactivity and biological activity. A primary area of research for this compound is its use as a key intermediate in the synthesis of pharmaceutical agents. Notably, it is a precursor to Milrinone (B1677136), a phosphodiesterase inhibitor used in the treatment of heart failure.
Beyond its role as a synthetic intermediate, research has also explored the biological activities of various derivatives of this compound. Studies have investigated the potential of related 3-cyano-2(1H)-pyridone structures in areas such as cancer treatment and antimicrobial applications. orientjchem.orgresearchgate.net For instance, derivatives have shown promising in vitro activity against human cancer cell lines. orientjchem.org The exploration of new synthetic methodologies, including microwave-assisted and solvent-free reactions, continues to expand the accessibility and diversity of these compounds for further research. nih.govresearchgate.net
Contextualization of this compound within Privileged Structures in Medicinal Chemistry
The concept of privileged structures is central to modern drug discovery, and this compound is a clear example of a molecule that falls within this classification. rsc.org The inherent properties of the 2(1H)-pyridinone core, combined with the specific electronic and steric effects of the cyano and methyl substituents, make it a valuable starting point for the design of new drugs. The pyridinone scaffold's ability to engage in multiple non-covalent interactions with biological targets is a key factor in its privileged status. The successful development of Milrinone from a this compound precursor underscores the power of this approach. The continued investigation into the synthesis and biological evaluation of novel derivatives further solidifies the position of this compound and its structural class as a privileged platform in medicinal chemistry. orientjchem.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 4241-27-4 |
| Appearance | Slightly yellow to white crystalline solid |
| Melting Point | 293-295 °C |
| Solubility | Soluble in water (2.38 g/L at 20°C) |
| InChI Key | FIMGYEKEYXUTGD-UHFFFAOYSA-N |
This data is compiled from multiple sources. sigmaaldrich.com
Synthesis of this compound
| Synthesis Method | Description | Yield | Reference |
| Conventional Synthesis | A two-step process involving the Claisen-Schmidt condensation of acetone (B3395972) and ethyl formate (B1220265) to form sodium formylacetone, followed by cyclocondensation with cyanoacetamide in the presence of a piperidine (B6355638) acetate (B1210297) catalyst. | 55-62% | |
| Infrared-Assisted Synthesis | A solvent-free method using IR irradiation to promote the reaction between sodium formylacetone and cyanoacetamide. | 68% | |
| Aqueous Micellar Catalysis | A green chemistry approach using a surfactant (CTAB) in water to facilitate the cyclocondensation reaction. | 60% |
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGYEKEYXUTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063375 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
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Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-27-4 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
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| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
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| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
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| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
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| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |
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Synthetic Methodologies for 3 Cyano 6 Methyl 2 1h Pyridinone and Analogues
Classical Synthetic Approaches to 2(1H)-Pyridinones
The synthesis of the 2(1H)-pyridinone core has been a subject of extensive study for over a century. Classical methods often involve condensation reactions to construct the heterocyclic ring. Two prominent named reactions in this context are the Guareschi-Thorpe and Hantzsch syntheses.
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones. quimicaorganica.orgdrugfuture.com It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.orgnih.gov In the context of 3-Cyano-6-methyl-2(1H)-pyridinone, this would involve the reaction of cyanoacetamide with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a base such as piperidine (B6355638). prepchem.comorientjchem.org The reaction proceeds through a series of condensation and cyclization steps to yield the desired pyridinone. nih.gov
Another foundational method is the Hantzsch pyridine (B92270) synthesis , which is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). fiveable.mewikipedia.orgchemtube3d.comorganic-chemistry.org While this method classically leads to dihydropyridines that can be subsequently oxidized to pyridines, modifications of this reaction can be tailored to produce pyridone structures. wikipedia.orgacs.org
A common classical approach for synthesizing this compound involves the refluxing of a mixture of 4-methoxy-3-buten-2-one (B155257) and cyanoacetamide in a solvent like methyl cellosolve with a piperidine-acetic acid catalyst. prepchem.com This method, while effective, often requires prolonged reaction times and high temperatures.
Advanced Synthetic Protocols for this compound Core
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile synthetic methods for the this compound scaffold. These advanced protocols often focus on one-pot procedures, novel catalytic systems, and adherence to green chemistry principles.
One-Pot Multi-component Reactions
One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step. ut.ac.irnih.gov These reactions are highly atom-economical and reduce the need for purification of intermediates, saving time and resources. rasayanjournal.co.in
A notable one-pot synthesis of 3-cyano-2-pyridones involves the four-component condensation of an aldehyde, a ketone, ethyl cyanoacetate (B8463686), and ammonium acetate. researchgate.net This approach provides a rapid and versatile route to a variety of substituted pyridones. For the synthesis of this compound, acetone (B3395972) would serve as the ketone component.
Catalytic Methodologies
The use of catalysts has revolutionized the synthesis of pyridinones, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in recent years. L-proline, a naturally occurring amino acid, has been successfully employed as a benign and efficient catalyst for the synthesis of various pyridine derivatives. rsc.orgrsc.org In the context of pyridinone synthesis, L-proline can catalyze the one-pot reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine to afford 2-(1H)-pyridinones. nih.gov This method offers a green and efficient pathway with broad functional group tolerance. nih.gov The mechanism often involves the formation of an enamine intermediate, which is a key step facilitated by L-proline. rsc.org
Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages, including ease of separation and reusability. researchgate.net For the synthesis of N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones, solid supports like silica (B1680970) gel, acidic alumina (B75360), zeolite HY, and montmorillonite (B579905) K-10 have been used to catalyze the three-component condensation of alkyl acetoacetates, primary amines, and alkyl cyanoacetates under microwave irradiation. researchgate.net Among these, silica gel was found to provide the best yields. researchgate.net
Nanocatalysts, with their high surface area and reactivity, also show promise in pyridinone synthesis. For instance, ZrO2 nanoparticles have been used as a reusable catalyst for the one-pot multicomponent synthesis of related pyranopyrazole derivatives, highlighting the potential of nanomaterials in facilitating such transformations.
Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridinones. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a key green chemistry tool, significantly reducing reaction times and often improving yields. nih.gov The synthesis of N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones has been successfully achieved under solvent-free conditions using microwave irradiation in the presence of a solid support. researchgate.net This method avoids the use of volatile organic solvents and reduces energy consumption.
Another green approach involves performing reactions in aqueous media. wikipedia.org An advanced Guareschi-Thorpe reaction for the synthesis of hydroxy-cyanopyridines has been developed using ammonium carbonate in water, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org This method is inexpensive, user-friendly, and environmentally friendly. rsc.orgrsc.org The use of aqueous micelles, such as with cetyltrimethylammonium bromide (CTAB), has also been shown to be effective, eliminating the need for organic solvents and enhancing reaction rates.
Mechanochemical synthesis, using ball milling, is another solvent-free green technique that has been explored for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. researchgate.net This method demonstrates the potential for solid-state reactions to produce the target compound with good yields. researchgate.net
Interactive Data Tables
Table 1: Comparison of Synthetic Methods for this compound and Analogues
| Synthetic Method | Key Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |
| Classical Reflux | 4-methoxy-3-buten-2-one, cyanoacetamide | Piperidine-acetic acid, methyl cellosolve, reflux | 47 | prepchem.com |
| Guareschi-Thorpe | Cyanoacetamide, ethyl acetoacetate | Piperidine, ethanol, reflux | Not specified | orientjchem.org |
| Microwave-Assisted | Alkyl acetoacetates, primary amines, alkyl cyanoacetates | Silica gel, solvent-free, microwave | High | researchgate.net |
| Aqueous Guareschi-Thorpe | Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyls | Ammonium carbonate, water | High | rsc.orgrsc.org |
| Mechanochemical | Cyanoacetamide, ethyl acetoacetate | KOH, ball milling, room temperature | up to 60 | researchgate.net |
| IR-Assisted Synthesis | Acetone, Cyanoacetamide | Solvent-free, 60°C | 68 | |
| Aqueous Micellar Catalysis | Acetone, Cyanoacetamide | CTAB, water, 80°C | 60 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of pyridinone synthesis, it offers significant advantages over conventional heating methods.
One efficient approach involves the three-component condensation of alkyl acetoacetates, primary amines, and alkyl cyanoacetates. researchgate.net This reaction can be catalyzed by solid supports such as silica gel, zeolite HY, montmorillonite K-10, and acidic alumina under microwave irradiation, leading to N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones in high yields and short reaction times. researchgate.net Among the tested solid supports, silica gel has been found to provide the best results. researchgate.net
Another documented microwave-assisted method for a related pyridone involves heating cyanoacetamide and methyl acetoacetate in a microwave oven. researchgate.net This method underscores the versatility of microwave energy in promoting the necessary bond formations for the pyridone ring system. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. nih.govclockss.org For instance, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) was accelerated from days to hours under microwave conditions. nih.gov
Table 1: Comparison of Catalysts in Microwave-Assisted Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Silica Gel | Microwave Irradiation | High | researchgate.net |
| Zeolite HY | Microwave Irradiation | Moderate-High | researchgate.net |
| Montmorillonite K-10 | Microwave Irradiation | Moderate-High | researchgate.net |
Solvent-Free Reaction Conditions
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution and operational costs. For the synthesis of this compound and its analogues, several solvent-free methods have been explored.
Infrared (IR) irradiation has been successfully applied to the synthesis of this compound. Under solvent-free conditions at 60°C for 2 hours, a yield of 68% was achieved, which represents a 40% reduction in reaction time compared to conventional reflux methods. The mechanism involves rapid enolate formation and cyclization facilitated by dielectric heating.
While some multicomponent reactions for pyridone synthesis can be conducted under solvent-free conditions with microwave assistance, the results can be variable. researchgate.netclockss.org For instance, an attempt to carry out a model reaction for a thiazolo[3,2-a]pyrimidine derivative under solvent-free microwave conditions yielded disappointing results, highlighting that the optimal conditions are highly substrate-dependent. clockss.org However, the development of protocols with high functional group tolerance is expanding the scope of solvent-free reactions. nih.gov
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative for organic synthesis. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been successfully demonstrated using a planetary ball mill. idk.org.rsresearchgate.net
In this method, cyanoacetamide and ethyl acetoacetate are milled together in the presence of a catalyst, such as potassium hydroxide (B78521) (KOH), and a small amount of a liquid additive like ethanol, which acts as a viscous control agent. idk.org.rs The investigation into various milling parameters, including milling time, number and size of balls, and angular velocity, revealed that milling time is the most critical factor influencing the reaction yield. idk.org.rsresearchgate.net
Under optimized conditions, isolated yields of up to 56% were achieved after milling. researchgate.net A combination of milling followed by an aging period was found to increase the yield to over 60%. researchgate.net This demonstrates the potential of mechanochemistry as a viable and environmentally benign method for the production of pyridone derivatives.
Table 2: Key Parameters in Mechanochemical Synthesis
| Parameter | Optimal Condition/Observation | Yield Impact | Reference |
|---|---|---|---|
| Milling Time | Dominant process parameter; up to 4 hours | Increases with time | idk.org.rsresearchgate.net |
| Catalyst | KOH | Essential for the reaction | idk.org.rs |
| Reactant Ratio | Cyanoacetamide:KOH should not exceed 1.25:1 | Higher ratios decrease yield | idk.org.rs |
Derivatization Strategies for this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through reactions at the nitrogen and carbon atoms of the pyridinone ring.
N-Substitution Reactions on the Pyridinone Ring
The nitrogen atom of the pyridinone ring is a common site for derivatization, allowing for the introduction of various substituents. A study focused on the synthesis of N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones highlights this approach. bibliomed.org By reacting the parent pyridone with different alkylating agents, a series of N-substituted analogues were prepared. bibliomed.org
For example, the synthesis of compounds such as 3-cyano-6-hydroxy-1,4-dimethyl-2-pyridone, 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, and 1-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone has been reported, with yields ranging from 30% to 95.8%. bibliomed.orgchemicalbook.com These reactions are typically carried out under basic conditions to facilitate the alkylation of the nitrogen atom.
A recently developed metal-free cascade reaction provides a method for constructing 3-cyano-2-pyridones with substituents at the N-1 position, among others. mdpi.com This highlights the ongoing development of novel synthetic routes to access diverse N-substituted pyridones.
Table 3: Examples of N-Substituted 3-Cyano-2-pyridinone Derivatives
| Compound Name | N-Substituent | Yield (%) | Reference |
|---|---|---|---|
| 3-Cyano-6-hydroxy-1,4-dimethyl-2-pyridone | Methyl | 30 | bibliomed.org |
| 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | Ethyl | 95.8 | bibliomed.org |
| 1-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | Butyl | 63.7 | bibliomed.org |
C-Substitution and Functionalization at Peripheral Positions
The carbon atoms of the pyridinone ring and the methyl group also offer opportunities for substitution and functionalization. The reactivity of the pyridinone core allows for various chemical transformations.
For instance, the chlorine atom in a related compound, 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine, can undergo nucleophilic substitution with a mercapto group to form a 2(1H)-pyridinethione. This demonstrates the potential for introducing different functional groups at the C-2 position after initial modification.
Furthermore, the synthesis of N-alkyl-3-cyano-2-pyridone derivatives with various substituents on the nitrogen and at other positions of the ring has been explored. sciforum.net A recent synthetic approach involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like KOH in ethanol. sciforum.net This method has been used to synthesize a series of 3-cyano-2-pyridone derivatives with good yields. sciforum.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Milrinone (B1677136) |
| N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |
| 3-Cyano-6-hydroxy-4-methyl-2-pyridone |
| Cyanoacetamide |
| Ethyl acetoacetate |
| N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones |
| 3-Cyano-6-hydroxy-1,4-dimethyl-2-pyridone |
| 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone |
| 1-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone |
| 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine |
| 2(1H)-pyridinethione |
| N-alkylated-2-cyanoacetamide |
| Acetylacetone |
Reactivity and Chemical Transformations of 3 Cyano 6 Methyl 2 1h Pyridinone
Functional Group Transformations and Modifications of the Cyano Moiety
The cyano group of 3-Cyano-6-methyl-2(1H)-pyridinone is a key site for chemical modifications, enabling the synthesis of a diverse range of derivatives. One notable transformation is the chemoselective reduction of the cyano group to an aminomethyl group, which is a crucial step in the synthesis of certain bioactive molecules. nih.gov This transformation highlights the potential to convert the cyano moiety into other functional groups, thereby expanding the synthetic utility of the parent compound. researchgate.net
Furthermore, the pyridinone ring itself can undergo transformations. For instance, the chlorine atom in related 2-chloro-3-cyanopyridine (B134404) derivatives can be substituted by a mercapto group to form a 2(1H)-pyridinethione. The compound can also be alkylated by active halomethylene compounds, leading to the formation of N- and O-structural isomers. These reactions demonstrate the adaptability of the pyridinone core for further functionalization.
Heterocyclization Reactions Utilizing this compound as a Precursor
This compound serves as a valuable building block for the construction of more complex heterocyclic systems. Its inherent reactivity allows it to participate in various cyclization reactions, leading to the formation of fused and polyheterocyclic architectures.
Synthesis of Fused Pyridinone Systems (e.g., Pyranopyridines, Quinolinediones)
The reactivity of the active methylene (B1212753) group and the cyano group in 3-cyano-2(1H)-pyridone derivatives makes them suitable for constructing fused heterocyclic systems. For example, reaction with ethyl cyanoacetate (B8463686) can lead to the formation of pyridone derivatives. orientjchem.org While specific examples for the synthesis of pyranopyridines and quinolinediones directly from this compound were not detailed in the provided search results, the general reactivity patterns of related compounds suggest their potential as precursors for such fused systems. The synthesis of various polyfunctionalized heterocycles often involves the reactivity of chalcones with carbon nucleophiles, a reaction pathway that could be explored with this compound. orientjchem.org
Formation of Polyheterocyclic Architectures (e.g., pyrimido[4,5-b]naphthyridines)
Research has demonstrated the use of related heterocyclic compounds in the synthesis of complex polyheterocyclic systems like pyrimido[4,5-b] researchgate.netnaphthyridines. researchgate.netsemanticscholar.org These syntheses are often achieved through one-pot, multi-component reactions. For instance, the condensation of 6-aminouracil, arylglyoxal monohydrates, and 4-hydroxyquinolin-2(1H)-one can yield pyrimido[4,5-b] researchgate.netnaphthyridines. researchgate.net While this compound was not the direct precursor in the cited examples, the underlying principles of using functionalized heterocyclic building blocks are applicable and suggest its potential in similar synthetic strategies for creating diverse polyheterocyclic architectures.
Coordination Chemistry and Metal Complexation Studies
The pyridinone ring system, with its nitrogen and oxygen atoms, provides excellent coordination sites for metal ions. This has led to the exploration of this compound and its derivatives as ligands in coordination chemistry.
Ligand Behavior of this compound Derivatives
Derivatives of 3-cyano-2(1H)-pyridone act as versatile ligands in coordination chemistry. asianpubs.orgasianpubs.org The deprotonated form of the 2-pyridone ligand typically binds to metal ions through the ring nitrogen and the exocyclic oxygen, acting as a 1,3-bridging ligand, similar to carboxylate ions. asianpubs.orgasianpubs.org The presence of the cyano group can influence the electronic properties of the ligand, although studies have shown that the nitrogen atom of the cyano group often remains uncoordinated. asianpubs.orgasianpubs.org The tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms, influenced by substituents and solvent polarity, is a significant factor in their coordination behavior. asianpubs.org
Synthesis and Characterization of Metal Complexes (e.g., Chromium(II) complexes)
Dimeric chromium(II) complexes with the general formula Cr₂(L)₄·H₂O have been synthesized using various 3-cyano-2(1H)-pyridone derivatives as ligands (L). asianpubs.orgasianpubs.org These complexes are formed by reacting chromium(II) acetate (B1210297) with the sodium salt of the respective 3-cyano-2(1H)-pyridone derivative. asianpubs.orgasianpubs.org The resulting complexes are typically yellow crystalline solids and have been characterized by elemental analysis, FTIR, ¹H NMR, and UV-Vis spectroscopy. asianpubs.org These studies confirm that the pyridone derivative acts as a bridging ligand, leading to the formation of a quadruple bond between the two chromium atoms. asianpubs.orgasianpubs.org The complexes exhibit remarkable stability in dry air. asianpubs.orgasianpubs.org
| Complex | Ligand (L) | Yield (%) |
| Cr₂[(3-CN)mhp]₄·H₂O | 3-cyano-6-methyl-2(1H)-pyridone | 65.7 |
| Cr₂[(3-CN)dmp]₄·H₂O | 3-cyano-4,6-dimethyl-2(1H)-pyridone | Not specified |
| Cr₂[(3-CN)dmp]₄·H₂O | 3-cyano-5,6-dimethyl-2(1H)-pyridone | Not specified |
| Cr₂[(3-CN)ipp]₄·H₂O | 3-cyano-6-isopropyl-2(1H)-pyridone | Not specified |
| Cr₂[(3-CN)php]₄·H₂O | 3-cyano-6-phenyl-2(1H)-pyridone | Not specified |
Table based on data from Haghgooie et al. asianpubs.org
Furthermore, supramolecular structures of copper(I) complexes with this compound have also been investigated, revealing the formation of channel-like structures through hydrogen bonding. sigmaaldrich.com
Supramolecular Structures and Hydrogen Bonding Interactions in Coordination Compounds
The molecular architecture of this compound and its derivatives facilitates the formation of intricate supramolecular structures, primarily governed by hydrogen bonding. These interactions are crucial in the solid-state packing of the molecule and in the formation of coordination compounds. nih.govrsc.org 2(1H)-Pyridone derivatives are recognized as excellent hydrogen bond donors and acceptors. nih.gov
The ability of the pyridone scaffold to engage in these predictable hydrogen-bonding patterns makes it a valuable building block in crystal engineering and for creating complex host-guest assemblies. researchgate.net The molecule can form pseudopolymorphs and cocrystals, where it interacts with solvent molecules or other co-formers through a variety of hydrogen bonds. nih.gov For instance, the structure of 3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridone reveals the typical 2(1H)-pyridone dimer formation via N—H⋯O hydrogen bonds. researchgate.net
In the context of coordination chemistry, this compound acts as a versatile ligand. Investigations into its coordination compounds with metals like copper(I) have revealed the formation of complex supramolecular structures. chemicalbook.comsigmaaldrich.com The pyridone moiety can coordinate to metal centers, while the cyano group and the inherent hydrogen bonding capabilities allow for the extension of these structures into higher-dimensional networks. The interplay between coordination bonds and hydrogen bonds dictates the final topology of these metal-organic assemblies.
| Interaction Type | Description | Key Molecular Groups Involved |
| Dimerization | Formation of cyclic dimers in the solid state. | N-H (donor) and C=O (acceptor) |
| Crystal Packing | Additional interactions stabilizing the crystal lattice. | C-H, C-N, π-systems |
| Coordination | Binding to metal ions to form complex structures. | Pyridone ring, Cyano group |
Applications in Azo and Cyanine (B1664457) Dye Synthesis
The chemical reactivity of this compound, particularly its active methylene group and the ability to exist in a 6-hydroxy-2-pyridone tautomeric form, makes it a valuable precursor in the synthesis of heterocyclic dyes, including azo and cyanine dyes. arabjchem.orgnih.govresearchgate.net
Synthesis of 5-Arylazo-3-cyano-6-hydroxy-2-pyridinone Dyes
A prominent application of 2-pyridone derivatives is in the synthesis of 5-arylazo dyes. These dyes are prepared through a classical azo coupling reaction. arabjchem.orgnih.gov The synthesis involves the reaction of a diazonium salt with a 6-hydroxy-3-cyano-2-pyridone coupling component. nih.govdocumentsdelivered.com The 2-pyridone starting material, such as this compound, provides the active coupling site for the electrophilic diazonium ion.
The general synthetic procedure is as follows:
Diazotization : An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling : The resulting diazonium salt solution is then added to a solution of the 3-cyano-6-hydroxy-2-pyridone derivative. The coupling reaction occurs at the C-5 position of the pyridone ring, which is activated by the hydroxyl group at C-6 and the electron-withdrawing cyano group at C-3, to yield the 5-arylazo-3-cyano-6-hydroxy-2-pyridinone dye. arabjchem.orgnih.gov
These dyes often exist in an azo-hydrazone tautomeric equilibrium, with studies indicating that the hydrazone form is frequently predominant in the solid state. arabjchem.orgnih.gov The final color and properties of the dyes can be tuned by varying the substituents on the aryl ring of the diazonium salt. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| Aryl Diazonium Salt | 3-Cyano-6-hydroxy-2-pyridone | Azo Coupling | 5-Arylazo-3-cyano-6-hydroxy-2-pyridinone Dyes |
Condensation Reactions for Cyanine Dye Formation
This compound and its derivatives are also employed in the synthesis of cyanine dyes, specifically methine dyes, through condensation reactions. researchgate.net The synthesis of these dyes typically involves the reaction of the active methylene group at the C-5 position of the pyridone ring with an appropriate carbonyl compound, such as an aldehyde or ketone. researchgate.netresearchgate.net
For instance, methine dyes can be synthesized by the condensation of N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones with various heteroaryl aldehydes. researchgate.net This reaction extends the conjugation of the chromophoric system, resulting in compounds that absorb light at longer wavelengths, which is characteristic of cyanine dyes. The reaction is often catalyzed by a base. The choice of the aldehyde or ketone reactant allows for the synthesis of a wide variety of cyanine dyes with different absorption properties. researchgate.net
| Pyridone Derivative | Carbonyl Compound | Reaction Type | Product Class |
| N-substituted-3-cyano-4-methyl-6-hydroxyl-2-pyridone | Heteroaryl Aldehydes | Knoevenagel Condensation | Methine (Cyanine) Dyes |
Medicinal Chemistry and Biological Activity of 3 Cyano 6 Methyl 2 1h Pyridinone Derivatives
Pharmacological Target Identification and Mechanistic Insights
The unique chemical structure of 3-cyano-6-methyl-2(1H)-pyridinone, featuring a pyridinone ring substituted with a cyano and a methyl group, allows for various chemical modifications, resulting in derivatives that can selectively interact with specific biological targets. The following sections explore the key pharmacological targets of these derivatives and the mechanisms through which they exert their effects.
Derivatives of this compound have been prominently identified as inhibitors of phosphodiesterase-3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, these compounds prevent the degradation of cAMP, leading to its accumulation. In cardiac muscle cells, elevated cAMP levels result in an increased influx of calcium ions, which in turn enhances myocardial contractility, a positive inotropic effect. This mechanism is central to the cardiotonic activity of these compounds, making them valuable in the management of heart failure. nih.govgoogle.com
A notable example is Milrinone (B1677136), a derivative synthesized from this compound, which is a selective PDE3 inhibitor. nih.govmdpi.comresearchgate.net Its action leads to both increased heart contractility and vasodilation. nih.govgoogle.com Research into analogues of milrinone has sought to optimize this cardiotonic activity. For instance, studies on 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives have shown that certain substitutions can yield appreciable positive inotropic activity, though not always surpassing that of milrinone itself. nih.gov Specifically, 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester demonstrated significant positive inotropic effects in studies using guinea-pig atria. nih.gov
| Compound | Observed Activity | Reference |
|---|---|---|
| Milrinone | Selective PDE3 inhibitor with positive inotropic and vasodilatory effects. | nih.govgoogle.com |
| 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | Appreciable positive inotropic activity. | nih.gov |
| Ethyl 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | Positive inotropic activity, though less potent than the corresponding carboxylic acid. | nih.gov |
The 3-cyanopyridine (B1664610) and 3-cyanopyridinone scaffolds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis. bioworld.comacs.org The cyano group at the 3-position of the pyridinone or pyridine (B92270) ring is critical for the inhibitory activity, as it often forms a hydrogen bond within the active site of the kinase. bioworld.com
A study on two series of 3-cyanopyridinones and 3-cyanopyridines revealed their cytotoxic effects on several cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). bioworld.comacs.org Certain cyanopyridine derivatives, such as compounds 4b , 4c , and 4d from the study, demonstrated significant inhibition of PIM-1 kinase, with 4d being more potent than the reference inhibitor quercetagetin. bioworld.com These findings highlight the potential of these derivatives as anticancer agents through the targeting of PIM-1 kinase.
| Compound | Target Cancer Cell Line | IC50 (µM) | PIM-1 Kinase IC50 (µM) | Reference |
|---|---|---|---|---|
| 4b | HepG-2 | 20.19 ± 0.96 | 0.56 ± 0.03 | acs.org |
| 4c | HepG-2 | 8.02 ± 0.38 | 0.56 ± 0.03 | acs.org |
| 4c | HCT-116 | 7.15 ± 0.35 | - | acs.org |
| 4d | HepG-2 | 6.95 ± 0.34 | 0.46 ± 0.02 | bioworld.comacs.org |
| 4d | MCF-7 | 8.50 ± 0.42 | - | acs.org |
| Quercetagetin (Reference) | - | - | 0.56 ± 0.03 | bioworld.com |
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. The 3-cyanopyridine scaffold has emerged as a promising template for the development of survivin inhibitors. researchgate.netresearchgate.netnih.gov These derivatives can induce apoptosis (programmed cell death) in cancer cells by targeting survivin. researchgate.netnih.gov
Several studies have synthesized and evaluated novel 3-cyanopyridine derivatives for their cytotoxic and apoptosis-inducing activities. researchgate.netnih.gov For instance, compounds 4a , 4b , 5c , and 6c from one study showed significant cytotoxicity against PC-3, HepG2, and MDA-MB-231 cancer cell lines, with potencies greater than the standard anticancer drug 5-FU. researchgate.net These compounds were found to induce apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax, as well as elevating the activity of caspase-3. researchgate.net Further studies with derivatives 5c and 5e showed they induce cell cycle arrest at the G2/M phase and reduce survivin expression. nih.gov
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | PC-3 | 2.31 ± 0.15 | researchgate.net |
| 4b | PC-3 | 3.14 ± 0.21 | researchgate.net |
| 5c | PC-3 | 3.82 ± 0.25 | researchgate.net |
| 5c | MDA-MB-231 | 5.17 ± 0.33 | nih.gov |
| 5e | PC-3 | 2.15 ± 0.14 | nih.gov |
| 5-FU (Reference) | PC-3 | 5.23 ± 0.34 | researchgate.net |
The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Overactivity of EZH2 is linked to the progression of numerous cancers, making it an attractive therapeutic target. Compounds featuring a 2-pyridone moiety have been identified as potent and selective inhibitors of EZH2. nih.gov These inhibitors act by competing with the co-substrate S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of the enzyme. nih.gov
Structure-activity relationship studies have shown that modifications to the 2-pyridone ring and its substituents can significantly impact inhibitory potency and selectivity for EZH2 over its homolog EZH1. nih.gov For example, an indazole-based compound with a 4-propyl-6-methyl-2-pyridone group showed potent inhibition of both EZH2 and EZH1, with a slight selectivity for EZH2. nih.gov The development of dual EZH2/EZH1 inhibitors is of particular interest for certain cancers where both enzymes play a role. nih.gov
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Reference |
|---|---|---|---|
| Indazole with 4-propyl-6-methyl-2-pyridone | <10 | 69 ± 14 | nih.gov |
| Indazole with 4-ethyl-6-methyl-2-pyridone | <10 | 810 ± 70 | nih.gov |
Pyridinone-based compounds have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These inhibitors bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Research has led to the synthesis of novel pyridinone derivatives with high potency against both wild-type and NNRTI-resistant strains of HIV-1. For instance, 4-(arylthio)-pyridin-2(1H)-ones have been developed as hybrid molecules that show potent and specific inhibition of HIV-1 reverse transcriptase. nih.gov In another study, 5-cyano substituted diarylpyridines were designed, with compound I-5b demonstrating excellent activity against wild-type HIV-1 and the K103N mutant strain, which is a common resistance mutation.
| Compound | HIV-1 Strain | EC50 (nM) | Reference |
|---|---|---|---|
| I-5b | Wild-Type | 5.62 | |
| I-5b | K103N | 9.37 | |
| Nevirapine (NVP) | K103N | 5128 | |
| Efavirenz (EFV) | K103N | 114 |
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. bioworld.com The 2-pyridone scaffold has been identified as a key pharmacophore for the inhibition of SARS-CoV-2 Mpro. researchgate.net These compounds can bind to the active site of the protease, which contains a catalytic dyad of histidine and cysteine residues, thereby blocking its function.
One strategy has been the development of α-ketoamide inhibitors that incorporate a pyridone ring to improve their pharmacokinetic properties, such as plasma half-life. A lead compound, 13b , which is a peptidomimetic α-ketoamide with a pyridone ring, was shown to inhibit the SARS-CoV-2 Mpro with an IC50 of 0.67 µM and also inhibited viral replication in human lung cells. Further optimization of this series led to compounds with improved potency. researchgate.net Additionally, non-covalent inhibitors based on a triarylpyridinone core have been developed, with some showing low nanomolar antiviral potency.
| Compound Type | Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) | Reference |
|---|---|---|---|---|
| α-Ketoamide | 13b | 0.67 | 4-5 | |
| α-Ketoamide | 6d | 0.11 | 1.6 | researchgate.net |
| α-Ketoamide | 12d | 0.04 | - | researchgate.net |
| Triarylpyridinone | 19 | 0.061 | ~0.1 | |
| Triarylpyridinone | 21 | 0.044 | ~0.1 |
Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Effects
Derivatives of the pyridone and related pyridazinone scaffolds have been investigated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. mdpi.com While direct studies on this compound derivatives are emerging, research on structurally similar compounds provides compelling evidence for their potential anti-inflammatory effects. For instance, the annulation of a 2-pyridone pattern to create pyrido[2,3-d]pyridazine-2,8-dione derivatives has been explored. One such derivative, after structural modification, was identified as a dual COX-1/COX-2 inhibitor, suggesting that the core pyridone structure is a viable starting point for developing COX inhibitors. nih.gov
Further studies on pyridazinone derivatives have yielded compounds with high selectivity for COX-2 over COX-1. sigmaaldrich.com For example, certain pyridazinone derivatives exhibited potent COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to or even exceeding the selectivity of celecoxib, a well-known COX-2 inhibitor. researchgate.net One study highlighted a pyridazinone derivative (compound 3g) with a COX-2 IC50 of 43.84 nM and a selectivity index of 11.51, which is comparable to celecoxib's selectivity index of 11.78. researchgate.net Molecular docking studies of a 3-cyano-2-pyridone based flexible model in the COX-2 active site have also been performed, indicating a good binding affinity and supporting the potential for these derivatives to act as anti-inflammatory agents. nih.gov
The anti-inflammatory potential is not limited to direct COX-2 inhibition. Some pyridazinone derivatives have shown the ability to reduce the production of pro-inflammatory cytokines and chemokines, such as those regulated by phosphodiesterase 4 (PDE4). semanticscholar.org One hit compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated a significant impact on monocyte and macrophage recruitment in response to inflammatory stimuli in in-vivo models. semanticscholar.org
Thiamine (B1217682) Antagonism
This compound serves as a key reactant in the synthesis of N3'-pyridyl thiamine, which is a potent in vitro antagonist of thiamine (Vitamin B1). researchgate.netmdpi.comnih.gov Thiamine, in its active form thiamine diphosphate (B83284) (TPP), is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. researchgate.net Thiamine antagonists are valuable tools for probing the metabolic roles of thiamine and for studying conditions related to its deficiency.
The mechanism of thiamine antagonism involves the structural mimicry of the pyrimidine (B1678525) moiety of thiamine by the pyridinone-derived part of the antagonist. This allows the antagonist to competitively inhibit enzymes that require TPP. nih.gov The N1' atom and the N4'-amino group of the thiamine pyrimidine ring are crucial for its coenzymatic activity. It is believed that the aminopyrimidine ring plays a direct catalytic role, not just an anchoring one. amegroups.cn The antagonist, by binding to the enzyme's active site, prevents the natural substrate from accessing it, thereby blocking the metabolic pathway. The existence of the 1',4'-iminopyrimidine (IP) tautomer of thiamine has been proposed as a key aspect of its catalytic function, and antagonists likely interfere with the formation or function of this and other catalytic intermediates. amegroups.cn
Broad-Spectrum Biological Activity Investigations
Anticancer and Antiproliferative Potentials
The 3-cyano-2(1H)-pyridinone scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. nih.gov For example, newly synthesized 3-cyano-2-substituted pyridines have shown promising cytotoxicity against breast, ovarian, and colon cancer cell lines. mdpi.com In one study, the benzohydrazide (B10538) derivative 9a exhibited a potent IC50 value of 2.04 μM against the MCF-7 breast cancer cell line, which was more potent than the standard drug 5-Fluorouracil (5-FU). mdpi.com
Further research into 3-cyano-2(1H)-pyridone and its thione bioisosteres revealed that substitutions on the phenyl ring attached to the pyridone moiety can significantly enhance anticancer activity. researchgate.netnih.gov Compounds with a para-fluoro substituent on the phenyl ring, such as compounds 7b and 8a, demonstrated potent inhibitory effects against the human lung carcinoma cell line (A549) with IC50 values of 0.87 µg/ml and 0.83 µg/ml, respectively, which were more active than the reference drug Doxorubicin. researchgate.net The antiproliferative mechanism of some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest. mdpi.com For instance, compound 9a was found to arrest MCF-7 cells in the G1 phase and induce apoptosis through the mitochondrial pathway. mdpi.com
The following table summarizes the in vitro anticancer activity of various 3-cyano-2(1H)-pyridinone derivatives against different human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 3-Cyano-2(1H)-pyridinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 9a (benzohydrazide derivative) | MCF-7 (Breast) | 2.04 | mdpi.com |
| 7c | SK-OV-3 (Ovarian) | 5.12 | mdpi.com |
| 9a | HCT-116 (Colon) | 7.12 | mdpi.com |
| 9a | RKO (Colon) | 8.22 | mdpi.com |
| 9b | RKO (Colon) | 9.95 | mdpi.com |
| 8a (p-fluorophenyl derivative) | A549 (Lung) | 0.83 µg/ml | researchgate.net |
| 7b (p-fluorophenyl derivative) | A549 (Lung) | 0.87 µg/ml | researchgate.net |
| 5e (4-methoxy substitution) | PC-3 (Prostate) | ~4.47 | nih.gov |
| 5e (4-methoxy substitution) | MDA-MB-231 (Breast) | ~3.59 | nih.gov |
| 5e (4-methoxy substitution) | HepG2 (Liver) | ~5.98 | nih.gov |
| 4b (3-aminophenyl derivative) | HepG2 (Liver) | 6.95 ± 0.34 | nih.gov |
| 4c (4-methoxyphenyl derivative) | HepG2 (Liver) | 7.21 ± 0.36 | nih.gov |
| 4d (4-bromophenyl derivative) | HepG2 (Liver) | 8.13 ± 0.41 | nih.gov |
Antiviral Efficacy Studies
While the broad-spectrum antiviral activity of this compound derivatives is an area of ongoing investigation, studies on structurally related heterocyclic compounds suggest potential avenues for exploration. For instance, pyridobenzothiazolone derivatives, which share a heterocyclic core, have been identified as broad-spectrum antivirals. mdpi.com One such derivative, HeE1-17Y, demonstrated potent activity against various enveloped RNA viruses, including SARS-CoV-2, by directly interacting with and damaging the viral particles. mdpi.com
Furthermore, other cyano-substituted heterocyclic compounds have been evaluated for their antiviral properties. A series of 3'-C-cyano-3'-deoxynucleosides showed activity against DNA viruses like vaccinia and RNA viruses such as Sindbis and Semliki forest viruses. researchgate.net Specifically, the adenine (B156593) derivatives of 3'-C-cyano-3'-deoxy-beta-D-xylo- and -ribo-pentofuranosyl nucleosides were noted for their selective antiviral effects. researchgate.net While these compounds are not direct derivatives of this compound, their activity highlights the potential importance of the cyano group in antiviral drug design. A study on 5-cyano-2-thiacetyl aromatic pyrimidinones (B12756618) identified a compound, Co-29, that inhibits the RNA-dependent RNA polymerase (RdRp) of norovirus. nih.gov These findings suggest that the 3-cyano-2(1H)-pyridinone scaffold could be a valuable template for the development of novel antiviral agents.
Anti-inflammatory Properties
The anti-inflammatory properties of this compound derivatives are primarily linked to their potential as COX-2 inhibitors, as discussed in section 4.1.7. nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation, as this enzyme is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. mdpi.comsigmaaldrich.com
In vivo studies on a flexible 3-cyano-2-pyridone based model have demonstrated significant anti-inflammatory activity. nih.gov Research on related pyridazinone derivatives has also shown potent in vivo anti-inflammatory effects in models such as carrageenan-induced rat paw edema, with some compounds showing efficacy comparable to that of indomethacin (B1671933) and celecoxib. researchgate.net Beyond COX inhibition, some pyridazinone derivatives have been shown to exert anti-inflammatory effects by inhibiting PDE4, which in turn modulates the production of pro-inflammatory cytokines and chemokines. semanticscholar.org For example, a specific 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative was able to reduce monocyte and macrophage recruitment in an in vivo inflammation model. semanticscholar.org These findings suggest that derivatives of this compound could possess anti-inflammatory activity through multiple mechanisms.
Antimicrobial and Antifungal Investigations
Derivatives of 3-cyano-2(1H)-pyridinone have been the subject of numerous investigations into their antimicrobial and antifungal activities. These compounds have shown promise against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.gov
A study on newly synthesized 3-cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones revealed that several derivatives exhibited significant antimicrobial properties. nih.gov In particular, compounds 3d and 3e showed a minimum inhibitory concentration (MIC) of 3.91 µg/mL against E. coli. nih.gov Further investigation into the mechanism of action suggested that these compounds may act as DNA gyrase A inhibitors. nih.gov Another pyridone derivative was found to have significant antibacterial activity against B. subtilis and S. aureus with MIC values of 0.078 and 0.0024 mg/mL, respectively. nih.gov
The following table presents the minimum inhibitory concentration (MIC) values of various 3-cyano-2(1H)-pyridinone derivatives against selected microorganisms.
Table 2: Antimicrobial and Antifungal Activity of 3-Cyano-2(1H)-pyridinone Derivatives
| Compound | Microorganism | MIC | Reference |
|---|---|---|---|
| 3d | E. coli | 3.91 µg/mL | nih.gov |
| 3e | E. coli | 3.91 µg/mL | nih.gov |
| Pyridone derivative VI | B. subtilis | 0.078 mg/mL | nih.gov |
| Pyridone derivative VI | S. aureus | 0.0024 mg/mL | nih.gov |
| Compound VII | Streptococcus pneumonia | 1.95 µg/mL | nih.gov |
| Compound VII | B. subtilis | 0.98 µg/mL | nih.gov |
| Compound VII | Salmonella typhimurium | 1.9 µg/mL | nih.gov |
| Compound 3 | S. aureus (MRSA) | 4.52 µM | |
| Compound 7 | E. coli | 7.8 µM | |
| Compound 7 | S. aureus (MRSA) | 7.8 µM | |
| Compound 7 | S. typhimurium | 7.8 µM | |
| Compound 7 | A. baumannii | 7.8 µM | |
| Compound 13 | A. baumannii | 3.74 µM | |
| Compound 13 | P. aeruginosa | 7.48 µM |
Antioxidant Properties
The therapeutic potential of chemical compounds is often linked to their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. Derivatives of cyanopyridine have demonstrated promising antioxidant capabilities. ekb.eg The core structure of 3-cyano-2-pyridone is a scaffold of interest for developing agents that can mitigate cellular damage caused by reactive oxygen species (ROS). researchgate.net
Research into various heterocyclic compounds, including those with a pyridone nucleus, has shown that their antioxidant activity is a significant aspect of their broad biological profile. ekb.eg While specific quantitative data on the antioxidant activity of this compound itself is not extensively detailed in isolated studies, the general class of 4-pyridone isomers has been noted for antioxidant properties, which are explored in contexts such as managing hyperglycemia. researchgate.net The investigation into these derivatives often involves assessing their ability to scavenge free radicals or inhibit lipid peroxidation, key indicators of antioxidant efficacy.
Antidepressant Activity
The pyridinone scaffold is a recognized pharmacophore in the development of new therapeutic agents, including those targeting the central nervous system. Specifically, derivatives of 3-cyano-2-pyridone have been identified as possessing a range of pharmacological effects, notably including antidepressant activity. ekb.egekb.eg This has positioned the 3-cyano-2-oxa-pyridine template as a valuable starting point for the design of novel molecules with potential applications in treating depression. ekb.egekb.eg The exploration of these compounds is part of a broader effort to discover new chemical entities that can offer improved efficacy or novel mechanisms of action compared to existing antidepressant medications.
Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For pyridinone derivatives, SAR analyses have been instrumental in optimizing their therapeutic potential.
Key findings from SAR studies on this class of compounds indicate that the nature and position of substituents on the pyridone ring and any associated aryl rings significantly influence their biological effects. For instance, in the context of anticancer activity, modifying the lipophilicity of 3-cyano-2-substituted pyridine derivatives can enhance their efficacy. The introduction of a halogen atom, such as fluorine or chlorine, to a phenyl group at position 4 of the pyridone ring has been shown to improve the compound's affinity for its biological target, in this case, the survivin protein. ekb.eg This enhancement is attributed to increased lipophilicity, which can facilitate better cell membrane penetration or stronger binding interactions. ekb.eg
Similarly, studies on other pyridine derivatives for antiproliferative activity have revealed specific SAR trends. The number and placement of electron-donating groups like methoxy (B1213986) (–OCH₃) or electron-withdrawing groups can drastically alter the compound's potency, often measured by its half-maximal inhibitory concentration (IC₅₀).
Table 1: SAR Insights for Pyridine Derivatives
| Structural Modification | Observed Effect on Biological Activity | Rationale/Example |
| Introduction of Halogen (F, Cl) at position 4 of the phenyl ring | Enhanced anticancer activity | Increases lipophilicity, improving target affinity. ekb.eg |
| Substitution at the ortho position of a benzene (B151609) ring | Can lead to better inhibitory activity (e.g., fluoro or cyano substitution). | Favorable steric and electronic interactions at the binding site. |
| Substitution at meta or para positions | May reduce inhibitory activity compared to ortho substitution. | Sub-optimal positioning within the target's binding pocket. |
| Addition of electron-donating groups (e.g., –OCH₃, –CH₃) | Can have varied effects based on position; may increase or decrease activity. | Alters the electronic environment of the molecule, affecting binding. |
Computational Approaches in Drug Discovery and Lead Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of biological activities, and optimization of lead compounds. For this compound and its derivatives, these approaches provide a rational basis for designing molecules with enhanced pharmacological profiles.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at the molecular level.
Studies on 3-cyano-2-pyridone derivatives have utilized molecular docking to elucidate their mechanism of action. For example, to understand the vasorelaxant activity of certain derivatives, they were docked into a three-dimensional model of the human L-type calcium channel (LCC). nih.gov The results showed that the most potent compounds docked effectively within a cavity formed by specific helices (IS6, IS5, IP, and IIS6) of the channel's central pore. nih.gov This binding orientation helps to explain their ability to block calcium influx and induce vasorelaxation. nih.gov Although they bind in a slightly different cavity than the known LCC blocker nifedipine, the proximity of the binding sites suggests a similar mechanism of channel modulation. nih.gov
Table 2: Summary of Molecular Docking Studies on Pyridinone Derivatives
| Derivative Class | Biological Target | Key Findings from Docking |
| 3-Cyano-2-pyridone derivatives | L-type Calcium Channel (LCC) | Compounds bind to a cavity formed by IS6, IS5, IP, and IIS6 helices, explaining their vasorelaxant effect. nih.gov |
| Pyridinone HIV-1 NNRTIs | HIV-1 Reverse Transcriptase | Identified candidates dock in the non-nucleoside inhibitor binding site in a mode similar to nevirapine. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgjocpr.com These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. jocpr.com
For pyridinone derivatives, QSAR models have been successfully developed to predict their activity as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov In one such study, models were built using the k-nearest neighbor (kNN) method, which correlated molecular connectivity indices and other 2D descriptors with anti-HIV activity. These models demonstrated high predictive accuracy, with leave-one-out cross-validated R² (q²) values between 0.5 and 0.8, and were subsequently used to screen databases for new potential leads. nih.gov Other approaches, including Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), have also been employed to model the anti-HIV activity of pyridinone analogues. civilica.com
In a different QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists, the analysis revealed that the Global Topological Charge Indices (GTCI) and the hydrophobicity (represented by the constant π) of certain substituents were the most critical factors governing activity. nih.gov This indicates that both charge distribution across the molecule and specific hydrophobic interactions are key to the ligand-receptor binding. nih.gov
Theoretical and Computational Studies on 3 Cyano 6 Methyl 2 1h Pyridinone
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for the theoretical investigation of 3-Cyano-6-methyl-2(1H)-pyridinone, enabling the prediction of its structural and electronic properties from first principles.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used method for predicting the ground-state geometry of molecules like this compound. researchgate.netnih.gov This approach calculates the electron density of the system to determine its energy, offering a balance between accuracy and computational cost. For the broader class of 3-cyano-2-pyridones, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular structures and analyze intermolecular interactions. znaturforsch.comrsc.org
These optimizations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape. For instance, studies on related flexible 3-cyano-2-pyridone derivatives have used DFT to calculate and compare the energies of different polymorphic forms, revealing insights into their relative stability. rsc.org The optimized geometry is the starting point for further analyses, such as vibrational frequency calculations, electronic property predictions, and reactivity studies. researchgate.netnih.gov
Table 1: Illustrative Optimized Structural Parameters for a 3-Cyano-2-pyridone Dimer (Theoretical)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | N-H | ~1.02 Å |
| C=O | ~1.24 Å | |
| C-C (ring) | ~1.38 - 1.45 Å | |
| C≡N | ~1.16 Å | |
| Hydrogen Bond | N···O | ~2.77 Å |
| Angle | C=O···(H)-N | ~123° |
Note: This table is illustrative, based on data for the parent 2-pyridone dimer calculated at the B3LYP/6-311++G(2d,2p) level of theory. znaturforsch.com Values for this compound would require specific calculation.
Semi-Empirical Methods (e.g., AM1, PM3) for Energy and Reactivity Predictions
Semi-empirical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), offer a faster computational alternative to DFT for predicting molecular properties. scirp.orgscirp.org These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. scirp.org They are particularly useful for comparative studies of large series of molecules or for exploring reaction mechanisms and predicting the stability of different isomers or tautomers. scirp.orgresearchgate.net
In studies of related 3-cyano-2-pyridone derivatives, both AM1 and PM3 have been used to calculate enthalpies of formation (a measure of stability) and to assess the reactivity of different atomic sites within the molecule. scirp.orgscirp.org By comparing the calculated energies of different tautomeric forms, researchers can predict which form is likely to be more stable under certain conditions. scirp.orgscirp.org For example, in an analysis of related azo-pyridone dyes, the AM1 method predicted one tautomer to be the most stable, while the PM3 method suggested another, highlighting that the energy differences can be small and that results may vary between methods. scirp.orgscirp.org
Table 2: Comparison of Calculated Enthalpies of Formation (ΔHf) for Tautomers of a Related Pyridone Dye
| Tautomer | ΔHf (kcal/mol) - AM1 Method | ΔHf (kcal/mol) - PM3 Method |
| AZO1 | 71.88 | 58.75 |
| HYD3 | 71.45 | 59.00 |
Note: Data is for 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone. scirp.org The table illustrates how semi-empirical methods are used to compare the stability of different molecular forms.
Electronic Structure Analysis
Understanding the distribution of electrons within the this compound molecule is key to explaining its chemical behavior, spectroscopic properties, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. icm.edu.pl
For the 3-cyano-2-pyridone scaffold, computational studies show that the HOMO is typically distributed over the pyridone ring, while the LUMO is often localized on the electron-withdrawing cyano group and adjacent parts of the ring system. This distribution suggests that the molecule can participate in charge-transfer interactions. scirp.orgresearchgate.neticm.edu.pl The HOMO-LUMO energy gap can be calculated using methods like DFT and helps to explain the electronic absorption properties observed in UV-Vis spectroscopy.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. icm.edu.pl It provides a detailed picture of the bonding and antibonding interactions between orbitals.
Tautomerism Investigations
This compound can theoretically exist in at least two tautomeric forms: the pyridone (amide) form and the hydroxypyridine (enol) form. The equilibrium between these forms is a critical aspect of its chemistry, influencing its reactivity, solubility, and biological interactions. znaturforsch.comarabjchem.org
Computational chemistry is an invaluable tool for studying this tautomeric equilibrium. By calculating the total energies or enthalpies of formation for each tautomer using methods like DFT, AM1, or PM3, researchers can predict the relative stability of the different forms in the gas phase or in various solvents. scirp.orgicm.edu.plarabjchem.org For the parent 2-pyridone system and its derivatives, theoretical studies have consistently shown that the pyridone form is significantly more stable than the hydroxypyridine form, which is consistent with experimental observations. znaturforsch.com These studies are often complemented by spectroscopic analyses, which can identify the predominant tautomer in solution or in the solid state. arabjchem.org
Lactam-Lactim Tautomerism and Thermodynamic Stability
The tautomeric equilibrium between the lactam and lactim forms of 2(1H)-pyridone derivatives is a fundamental aspect of their chemistry. nih.gov In the case of this compound, the lactam form (2(1H)-pyridone) is predominantly favored over the lactim form (2-hydroxypyridine) in both solid and solution states due to its greater thermodynamic stability. nih.gov This stability is influenced by several factors, including intramolecular hydrogen bonding and the electronic effects of substituents.
The presence of an electron-withdrawing cyano group at the 3-position can influence the tautomeric equilibrium. For 4,6-diaryl-3-cyano-2(1H)-pyridones, electron-withdrawing substituents on the pyridine (B92270) ring, along with polar protic solvents, significantly stabilize the more polar lactam form. nih.gov This is because the lactam tautomer can act as a hydrogen-bond donor to the carbonyl oxygen in polar protic solvents. nih.gov Conversely, the lactim form may find some stabilization in solvents that are primarily hydrogen-bond acceptors. nih.gov
Studies on related 3-substituted-2(1H)-pyridones have provided further insights. For instance, 3-ethoxycarbonyl-2(1H)-pyridone exists as a lactim monomer, while its dimer is in the lactam form. uni-muenchen.dersc.org In contrast, 3-ethylaminocarbonyl-2(1H)-pyridone exists exclusively as the lactam tautomer, in both monomeric and dimeric forms. uni-muenchen.dersc.org This highlights the subtle influence of the substituent at the 3-position on the tautomeric preference. The formation of an intramolecular hydrogen bond involving the ester carbonyl group can stabilize the lactim monomer in certain derivatives. uni-muenchen.de
| Compound | Predominant Tautomeric Form | Conditions |
| This compound | Lactam nih.gov | Solid and solution states nih.gov |
| 4,6-Diaryl-3-cyano-2(1H)-pyridones | Lactam nih.gov | Polar protic solvents nih.gov |
| 3-Ethoxycarbonyl-2(1H)-pyridone | Lactim (monomer), Lactam (dimer) uni-muenchen.dersc.org | - |
| 3-Ethylaminocarbonyl-2(1H)-pyridone | Lactam (monomer and dimer) uni-muenchen.dersc.org | - |
Azo-Hydrazone Tautomerism in Derivatives
While the primary focus is on lactam-lactim tautomerism, it is relevant to consider the azo-hydrazone tautomerism that can occur in derivatives of this compound, particularly in azo dyes. In these systems, a dynamic equilibrium can exist between the azo and hydrazone forms.
For example, studies on 5-arylazo-6-hydroxy-4-(4-nitrophenyl)-3-cyano-2-pyridone dyes have shown the presence of this tautomeric equilibrium. researchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the pH. nju.edu.cn In some pyridine-2,6-dione based Disperse Yellow dyes, the azo-hydrazone tautomerism can be controlled by pH, with the hydrazone form being dominant in solution. nju.edu.cn The presence of a hydrazone proton can be confirmed by techniques like 1H NMR spectroscopy. nju.edu.cn Computational studies, often using density functional theory (DFT), are employed to calculate the relative stabilities of the azo and hydrazone tautomers and to predict their spectroscopic properties. unifr.ch
| Derivative Type | Tautomerism Observed | Influencing Factors |
| 5-Arylazo-6-hydroxy-4-(4-nitrophenyl)-3-cyano-2-pyridone dyes | Azo-hydrazone researchgate.net | Solvent, Substituents researchgate.net |
| Pyridine-2,6-dione based Disperse Yellow dyes | Azo-hydrazone nju.edu.cn | pH, Metal-ion complexation nju.edu.cn |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods play a crucial role in predicting and interpreting the spectroscopic properties of this compound and its derivatives.
UV-Vis Spectral Analysis and Solvatochromic Studies
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in these molecules. nih.gov For a series of 4,6-disubstituted-3-cyano-2-pyridones, the absorption band maximum of the 2-hydroxypyridine (B17775) (lactim) form appears at a shorter wavelength than that of the 2-pyridone (lactam) form in all solvents studied. researchgate.net
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key area of study. The effects of solvent dipolarity/polarizability and solvent-solute hydrogen-bonding interactions on the spectral shifts are often analyzed using the linear solvation energy relationship (LSER) concept of Kamlet and Taft. researchgate.net For some 5-(arylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, theoretical UV-Vis spectra have been calculated using time-dependent density functional theory (TD-DFT) methods in various solvents to identify the most reliable computational model. researchgate.netnih.govdocumentsdelivered.com These studies aim to develop polylinear equations for more accurate theoretical prediction of UV-Vis maxima by incorporating empirical solvent parameters. researchgate.netnih.govdocumentsdelivered.com
| Compound/Derivative | Spectroscopic Feature | Key Findings |
| 4,6-Disubstituted-3-cyano-2-pyridones | UV-Vis Absorption | Lactim form absorbs at shorter wavelengths than the lactam form. researchgate.net |
| 5-(Arylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones | Solvatochromism | Analyzed using Kamlet-Taft and Catalán models to quantify solvent-solute interactions. researchgate.netnih.govdocumentsdelivered.com |
| 4,6-Diaryl-3-cyano-2(1H)-pyridones | UV-Vis in Ethanol | Initial analyses conducted in ethanol, a polar and protic solvent. nih.gov |
NMR Chemical Shift Prediction and Analysis
NMR spectroscopy provides detailed structural information. In the ¹H-NMR spectra of 4,6-diaryl-3-cyano-2(1H)-pyridones recorded in DMSO-d₆, a broad singlet corresponding to the exchangeable NH proton of the 2(1H)-pyridone ring is typically observed between δ 11.65 and 12.88 ppm. rsc.org The ¹³C-NMR spectra of these compounds sometimes show an absence of signals for some quaternary carbons within the pyridone ring, which can be attributed to the dynamic equilibrium between the lactam and lactim tautomers. nih.gov However, the predominant presence of the lactam form is generally supported by the lack of signal duplication. nih.gov
Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) approximation at the B3LYP/6-311+G(2d,p) level of theory, are used to calculate NMR chemical shieldings of tautomeric forms. unifr.ch These calculations provide valuable support for the interpretation of experimental NMR spectra and for confirming the predominant tautomeric form in solution. unifr.ch
| Nucleus | Compound Type | Typical Chemical Shift (δ) / Observation |
| ¹H | 4,6-Diaryl-3-cyano-2(1H)-pyridones | NH proton: 11.65–12.88 ppm (broad singlet) rsc.org |
| ¹³C | 4,6-Diaryl-3-cyano-2(1H)-pyridones | Absence of some quaternary carbon signals due to tautomeric equilibrium. nih.gov |
Molecular Reactivity Descriptors and Photoreactivity Predictions
Density Functional Theory (DFT) calculations are employed to understand the electronic structures and predict the reactivity of this compound and its derivatives. rsc.org Molecular reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key parameter for predicting the chemical reactivity and kinetic stability of a molecule.
For 4,6-diaryl-3-cyano-2(1H)-pyridones, DFT calculations have been used to analyze their electronic structures and potential binding affinities. nih.gov These studies are crucial for understanding their potential applications, for instance, as anticancer agents. nih.govrsc.org The photoreactivity of these compounds can also be predicted through computational studies, which can be valuable in the development of novel fluorescent probes. researchgate.net
| Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |
Advanced Applications and Future Research Directions of 3 Cyano 6 Methyl 2 1h Pyridinone
The unique chemical architecture of 3-cyano-6-methyl-2(1H)-pyridinone, featuring a reactive nitrile group and a versatile pyridinone core, has positioned it as a valuable scaffold in various advanced scientific fields. Its utility extends from the development of novel materials to the synthesis of intricate molecules for medicine and agriculture, with significant potential for future industrial translation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyano-6-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions or intramolecular cyclization. For example, Knoevenagel condensation of bifunctional precursors containing carbonyl and amide groups under basic conditions (e.g., NaOH/EtOH) achieves cyclization to form the pyridinone core . Solvent choice (e.g., ethanol vs. DMF) and temperature (80–100°C) critically impact purity and yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR confirm the pyridinone ring’s tautomeric form and substituent positions.
- X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions) and π-stacking in crystal lattices .
- IR spectroscopy : Identifies characteristic stretches (e.g., C≡N at ~2200 cm) .
Q. What coordination chemistry applications exist for this compound?
- Methodological Answer : The pyridinone ring acts as a bidentate ligand, coordinating metals like Cu(I) via the carbonyl oxygen and adjacent nitrogen. For example, this compound forms stable Cu(I) complexes with channel-like supramolecular structures, validated by single-crystal X-ray analysis. Such complexes are studied for redox activity or catalytic potential .
Advanced Research Questions
Q. How does this compound exert thiamine antagonism, and what experimental models validate this?
- Methodological Answer : The compound competitively inhibits thiamine by mimicking its pyrimidine moiety. In vitro assays involve:
- Enzyme kinetics : Measure values using thiamine-dependent enzymes (e.g., transketolase) .
- Cell culture : Assess growth inhibition in thiamine-dependent bacterial or cancer cell lines, with rescue experiments using excess thiamine .
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations model the molecule’s HOMO-LUMO gap, charge distribution, and tautomeric stability. Molecular dynamics (MD) simulations predict solvation effects and ligand-protein binding modes (e.g., interactions with HIF-prolyl hydroxylase) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Verify via HPLC (≥97% purity, as in Sigma-Aldrich batches) .
- Assay conditions : Standardize buffer pH, temperature, and cofactor concentrations.
- Cell line variability : Use isogenic cell models and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate the compound’s acute toxicity in in vivo studies?
- Methodological Answer : Toxicity (oral LD ~300 mg/kg in rodents) necessitates:
- Dose optimization : Start with sublethal doses (e.g., 10–50 mg/kg) and monitor hepatic/renal biomarkers.
- Prodrug design : Mask the cyano group with hydrolyzable esters to reduce off-target effects .
Q. How does hydrogen bonding influence its supramolecular assembly in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
